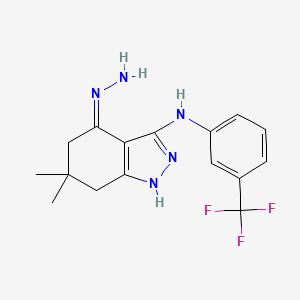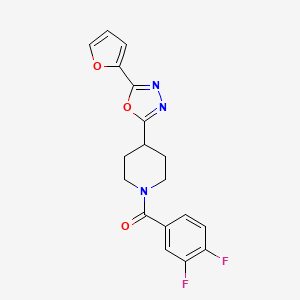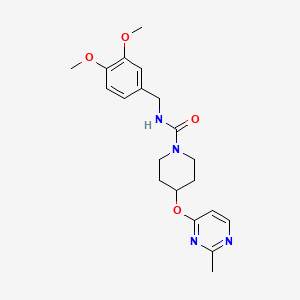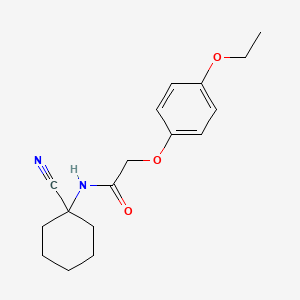
6,6-dimethyl-3-((3-(trifluoromethyl)phenyl)amino)-5,6,7-trihydro1H-indazol-4-hydrazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “6,6-dimethyl-3-((3-(trifluoromethyl)phenyl)amino)-5,6,7-trihydro1H-indazol-4-hydrazone” is a derivative of indazole and hydrazone. Indazoles are a class of organic compounds containing a pyrazole ring fused to a benzene ring . Hydrazone derivatives are known for their wide range of biological activities.
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Factors such as the presence of the trifluoromethyl group and the hydrazone could influence properties like polarity, solubility, and stability .Aplicaciones Científicas De Investigación
Synthesis of Heterocyclic Systems
Hydrazones serve as key intermediates in synthesizing various heterocyclic systems due to their reactivity towards electrophiles and nucleophiles. Research demonstrates the conversion of hydrazones into indenopyrazoles, indenofluorenes, indenopyrans, indenpyridines, diazaindenofluorenes, and other heterocycles, highlighting their versatility in constructing complex molecular architectures (Elmaati et al., 2003).
Structural and Reactivity Studies
Hydrazone derivatives are also subjects of structural characterization and reactivity studies. For instance, the synthesis and X-ray crystallography of hydrazone compounds provide insights into their three-dimensional structures, intermolecular interactions, and electronic properties. These studies are crucial for understanding the chemical behavior and potential applications of hydrazones in various fields (Albayati et al., 2020).
Biological Activity Potential
The potential biological activity of hydrazones is another significant area of research. Studies on hydrazones include their chelating properties towards metal ions, which is essential for developing new therapeutic agents and diagnostic tools. The exploration of hydrazone compounds in biological contexts underscores their importance in medicinal chemistry and drug development processes (Kumar et al., 2018).
Synthetic Methodologies and Catalyst Development
Hydrazones are utilized in the development of novel synthetic methodologies, including the preparation of polymeric materials and the catalysis of specific reactions. Their involvement in creating new catalysts and polymers demonstrates the broad applicability of hydrazones in materials science and catalysis (Unishi et al., 1974).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
(4Z)-4-hydrazinylidene-6,6-dimethyl-N-[3-(trifluoromethyl)phenyl]-5,7-dihydro-1H-indazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18F3N5/c1-15(2)7-11(22-20)13-12(8-15)23-24-14(13)21-10-5-3-4-9(6-10)16(17,18)19/h3-6H,7-8,20H2,1-2H3,(H2,21,23,24)/b22-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNZYWWVPUUOYTM-JJFYIABZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(=NN)C1)C(=NN2)NC3=CC=CC(=C3)C(F)(F)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CC2=C(/C(=N\N)/C1)C(=NN2)NC3=CC=CC(=C3)C(F)(F)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18F3N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,6-dimethyl-3-((3-(trifluoromethyl)phenyl)amino)-5,6,7-trihydro1H-indazol-4-hydrazone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-benzyl-3-oxo-2-phenyl-N-(o-tolyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2749050.png)

![Spiro[3.3]heptane-1,3-diamine;dihydrochloride](/img/structure/B2749054.png)

![N-cyclohexyl-2-(2-methyl-4-oxothieno[3,2-c]pyridin-5(4H)-yl)acetamide](/img/structure/B2749057.png)
![N-(2,6-difluorophenyl)-4-{[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]methyl}piperidine-1-carboxamide](/img/structure/B2749059.png)
![2-(4-ethoxyphenoxy)-N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B2749060.png)
![N-(furan-2-ylmethyl)-3-(isopropylsulfonyl)-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2749061.png)
![3-(2-methoxyethyl)-1,6,7-trimethyl-8-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2749063.png)
![1-[5-({4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}sulfonyl)-2,3-dihydro-1H-indol-1-yl]ethan-1-one](/img/structure/B2749064.png)


![7-(sec-butylthio)-4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazine](/img/structure/B2749067.png)